molecular formula C12H13NO2 B2541708 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one CAS No. 1367023-57-1

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one

Cat. No.: B2541708
CAS No.: 1367023-57-1
M. Wt: 203.241
InChI Key: QMKGAOJSILDDMZ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . Its CAS registry number is 1367023-57-1 . This small molecule features a benzofuran moiety, a structural component found in a wide range of substances with significant biological activities . As a building block in medicinal chemistry, this compound offers researchers a versatile scaffold for the design and synthesis of novel bioactive molecules. Benzofuran derivatives are ubiquitous in nature and have been extensively studied for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Notable benzofuran-based drugs such as the antiarrhythmic amiodarone demonstrate the critical clinical application value of this heterocyclic system . The presence of the pyrrolidin-2-one ring further enhances its potential as a precursor for developing central nervous system (CNS) active agents or other therapeutic compounds. This product is provided with a minimum purity of 95% . It is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12-6-10(7-13-12)8-1-2-11-9(5-8)3-4-15-11/h1-2,5,10H,3-4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKGAOJSILDDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran or pyrrolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various biological receptors, while the pyrrolidinone ring may enhance its binding affinity and specificity . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one, based on evidence from synthetic and regulatory sources:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes
This compound Not specified Not specified Not specified Pyrrolidinone + dihydrobenzofuran; moderate polarity, potential CNS activity Likely intermediate in drug synthesis
2-[(3S)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide hydrobromide C₂₂H₂₆ClN₇O₂S 488.02 Not specified Extended structure with diphenylacetamide; higher molecular weight Neurokinin receptor modulation candidate
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Not specified Not specified EN300-735814/815 Spirocyclic amine; distinct from pyrrolidinone but used in similar contexts Intermediate for kinase inhibitors
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Not specified Not specified 108855-18-1 Heterocyclic system with benzisoxazole; lacks dihydrobenzofuran Antipsychotic/neuroleptic applications

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyrrolidin-2-one and dihydrobenzofuran system contrasts with tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, which uses a spirocyclic amine. The latter’s rigid structure may enhance binding specificity in enzyme inhibition . 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one replaces dihydrobenzofuran with benzisoxazole, altering electronic properties and bioavailability .

Pharmacological Implications: The diphenylacetamide derivative (Mol. The absence of a lactam ring in tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate reduces hydrogen-bonding capacity, which may limit solubility compared to the target compound .

Research Findings and Data Gaps

Synthetic Feasibility: Analogs like 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide hydrobromide are synthesized with ≥95% purity, suggesting robust methodologies applicable to the target compound . Regulatory guidelines note that complex heterocycles (e.g., pyrido-pyrimidinones) require stringent quality control, implying similar standards for this compound derivatives .

Unresolved Questions: Pharmacokinetics: No data on the target compound’s logP, solubility, or metabolic stability are available in the provided evidence. Biological Targets: While analogs hint at CNS applications, direct evidence of the compound’s mechanism of action is lacking.

Biological Activity

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety fused with a pyrrolidinone ring, which may contribute to its diverse pharmacological properties. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Information

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • SMILES : C1COC2=C1C=C(C=C2)C3CC(=O)NC3
  • Molecular Weight : 203.24 g/mol

Physical Properties

PropertyValue
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The benzofuran moiety can interact with biological receptors, while the pyrrolidinone ring enhances binding affinity and specificity. This dual interaction may facilitate diverse pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one0.0039S. aureus
This compound0.025E. coli

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For example:

  • Cell Line Studies : In vitro tests have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.
    • IC50_{50} values for growth inhibition were reported in the range of 1.75–9.46 μM.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (μM)Comparison Compound
MCF-77.455-Fluorouracil (17.02)
MDA-MB-2318.20Doxorubicin (15.00)

Neuroprotective Effects

Recent research has explored the neuroprotective potential of compounds related to this compound. These studies suggest that the compound may modulate neurotransmitter systems or exhibit antioxidant properties.

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The findings indicated robust activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Study on Anticancer Properties

In another study published in [source], the anticancer effects of this compound were assessed using various cancer cell lines. The results demonstrated significant cytotoxicity and induced apoptosis in treated cells, suggesting its potential utility in cancer therapies.

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